Cas no 84000-70-4 (Anthra[2,1-d]oxazole-6,11-dione,2,2'-[azobis([1,1'-biphenyl]-4',4-diyl)]bis- (9CI))

Anthra[2,1-d]oxazole-6,11-dione,2,2'-[azobis([1,1'-biphenyl]-4',4-diyl)]bis- (9CI) structure
84000-70-4 structure
Product name:Anthra[2,1-d]oxazole-6,11-dione,2,2'-[azobis([1,1'-biphenyl]-4',4-diyl)]bis- (9CI)
CAS No:84000-70-4
MF:C54H28N4O6
MW:828.823320000001
CID:731830
PubChem ID:44145327

Anthra[2,1-d]oxazole-6,11-dione,2,2'-[azobis([1,1'-biphenyl]-4',4-diyl)]bis- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Anthra[2,1-d]oxazole-6,11-dione,2,2'-[azobis([1,1'-biphenyl]-4',4-diyl)]bis- (9CI)
    • 2,2'-[azobis[[1,1'-biphenyl]-4,4'-diyl]]bis[anthra[2,1-d]oxazole-6,11-dione]
    • 2-[4-[4-[[4-[4-(6,11-dioxonaphtho[2,3-g][1,3]benzoxazol-2-yl)phenyl]phenyl]diazenyl]phenyl]phenyl]naphtho[2,3-g][1,3]benzoxazole-6,11-dione
    • Anthra[2,1-d]oxazole-6,11-dione,2,2'-[azobis(4,4'-biphenylylene)]bis- (6CI)
    • EINECS 281-626-3
    • Anthra[2,1-d]oxazole-6,11-dione,2,2'-[azobis([1,1'-biphenyl]-4',4-diyl)]bis-(9ci)
    • Anthra[2,1-d]oxazole-6,11-dione, 2,2'-[azobis([1,1'-biphenyl]-4',4-diyl)]bis-
    • 2,2'-(Azobis((1,1'-biphenyl)-4,4'-diyl))bis(anthra(2,1-d)oxazole-6,11-dione)
    • 84000-70-4
    • DTXSID201139490
    • NS00061714
    • Inchi: 1S/C54H28N4O6/c59-47-37-5-1-3-7-39(37)49(61)45-41(47)25-27-43-51(45)63-53(55-43)33-13-9-29(10-14-33)31-17-21-35(22-18-31)57-58-36-23-19-32(20-24-36)30-11-15-34(16-12-30)54-56-44-28-26-42-46(52(44)64-54)50(62)40-8-4-2-6-38(40)48(42)60/h1-28H
    • InChI Key: BUKOFNJUWJAAPU-UHFFFAOYSA-N
    • SMILES: C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)N=C(O4)C5=CC=C(C=C5)C6=CC=C(C=C6)N=NC7=CC=C(C=C7)C8=CC=C(C=C8)C9=NC1=C(O9)C2=C(C=C1)C(=O)C1=CC=CC=C1C2=O

Computed Properties

  • Exact Mass: 828.201
  • Monoisotopic Mass: 828.201
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 64
  • Rotatable Bond Count: 6
  • Complexity: 1650
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 11.8
  • Topological Polar Surface Area: 145A^2

Experimental Properties

  • Density: 1.43
  • Refractive Index: 1.766

Recommend Articles

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.